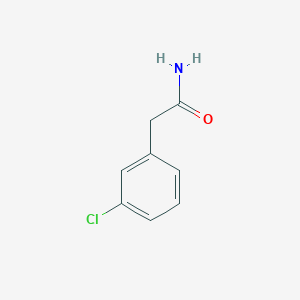

2-(3-Chlorophenyl)acetamide

Übersicht

Beschreibung

“2-(3-Chlorophenyl)acetamide” is a chemical compound with the empirical formula C8H8ClNO and a molecular weight of 169.61 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized as potential anticonvulsant and analgesic agents . These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .

Molecular Structure Analysis

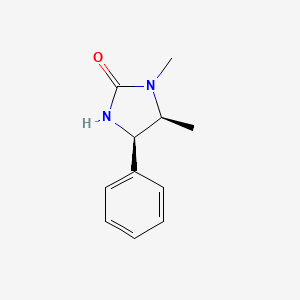

The molecular structure of “2-(3-Chlorophenyl)acetamide” can be represented by the SMILES string NC(=O)Cc1cccc(Cl)c1 . The InChI representation is 1S/C8H8ClNO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) .

Physical And Chemical Properties Analysis

“2-(3-Chlorophenyl)acetamide” is a solid at room temperature . It should be stored in a dry, cool, and well-ventilated place .

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

2-(3-Chlorophenyl)acetamide serves as a precursor in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential therapeutic effects. For instance, modifications of this compound have led to the development of molecules with antiviral, anti-inflammatory, and anticancer properties . The ability to easily introduce different functional groups makes it a valuable scaffold in drug design.

Chemical Synthesis

In synthetic chemistry, 2-(3-Chlorophenyl)acetamide is utilized in the preparation of complex molecules. It acts as an intermediate in the synthesis of indole derivatives, which are crucial in creating compounds with significant antioxidant properties . The chlorophenyl group in particular can undergo further chemical transformations, enabling the creation of a diverse range of synthetic targets.

Medicinal Chemistry

This compound plays a role in the design of new pharmaceuticals. Its structural framework is conducive to the development of novel drugs with improved efficacy and safety profiles. Medicinal chemists often use it to study molecular interactions and physicochemical properties that are key to drug action .

Industrial Applications

2-(3-Chlorophenyl)acetamide finds applications in various industrial processes. It can be used to synthesize chemicals that serve as intermediates for further production of materials used in different sectors, including pharmaceuticals and agrochemicals .

Environmental Applications

While direct environmental applications of 2-(3-Chlorophenyl)acetamide are not extensively documented, its derivatives could potentially be used in environmental remediation processes. For example, compounds synthesized from it might be employed to remove or neutralize pollutants .

Analytical Chemistry

As an analytical standard, 2-(3-Chlorophenyl)acetamide can be used to calibrate instruments or validate analytical methods in research laboratories. Its well-defined properties allow for accurate measurement and detection in various chemical analyses .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding contact with skin and eyes, avoiding breathing dust, and wearing protective gloves/clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(3-Chlorophenyl)acetamide may also interact with various biological targets.

Mode of Action

Related compounds have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(3-Chlorophenyl)acetamide may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

It is known that indole derivatives, which are structurally similar to 2-(3-chlorophenyl)acetamide, can be involved in various biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that 2-(3-Chlorophenyl)acetamide may also influence similar biochemical pathways.

Result of Action

Related compounds have been shown to exhibit various biological activities, suggesting that 2-(3-chlorophenyl)acetamide may also have diverse molecular and cellular effects .

Action Environment

For instance, temperature extremes and wounding have been shown to affect the levels of indole-3-acetic acid, a plant hormone .

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSIKJFOVXUNMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415943 | |

| Record name | 2-(3-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenyl)acetamide | |

CAS RN |

58357-84-9 | |

| Record name | 2-(3-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What insights does the crystal structure provide about the interaction between N-(2-amino-1H-benzimidazol-5-yl)-2-(3-chlorophenyl)acetamide and Factor VIIa?

A1: The research paper "Crystal Structure of Factor VIIa in complex with N-(2-amino-1H-benzimidazol-5-yl)-2-(3-chlorophenyl)acetamide" [] investigates the binding mode of the aforementioned compound within the active site of Factor VIIa. While the abstract doesn't delve into specific structural details, it suggests that the study successfully obtained a crystal structure of the complex. This structural information is crucial for understanding the specific interactions between the compound and the amino acid residues within the Factor VIIa active site. Such knowledge can be further utilized for structure-based drug design and optimization of novel compounds targeting Factor VIIa.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R)-1-Phenylethyl]-prop-2-enylazanium](/img/structure/B1588650.png)